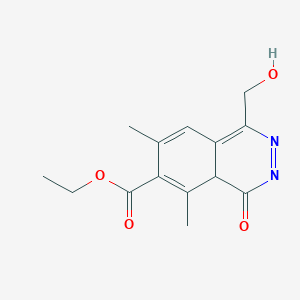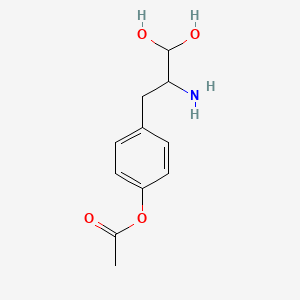
2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of thiophene-2-carbaldehyde with barbituric acid and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Barbituric Acid Derivatives: These compounds share the pyrimidine core and have similar chemical properties.
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar reactivity.
Uniqueness
What sets 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile apart is the combination of the thiophene and pyrimidine rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
属性
分子式 |
C10H7N3O2S |
|---|---|
分子量 |
233.25 g/mol |
IUPAC 名称 |
2,4-dioxo-1-(thiophen-2-ylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O2S/c11-4-7-5-13(10(15)12-9(7)14)6-8-2-1-3-16-8/h1-3,5H,6H2,(H,12,14,15) |
InChI 键 |
BPGCFORZWNKXLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)CN2C=C(C(=O)NC2=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


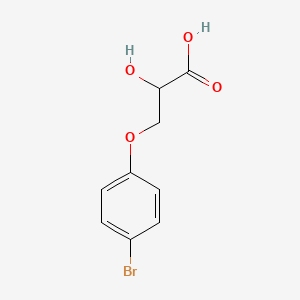
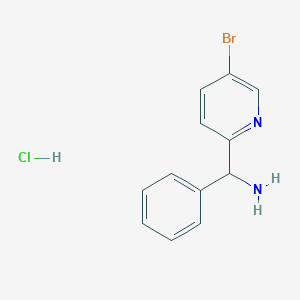
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
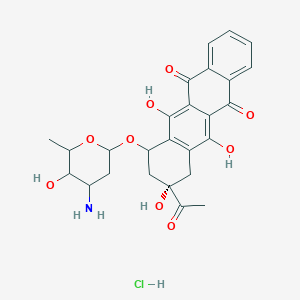
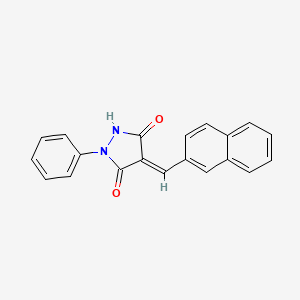
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
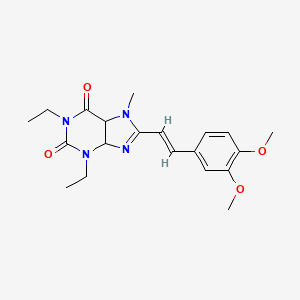

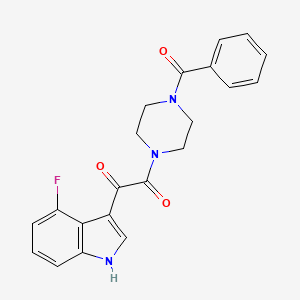
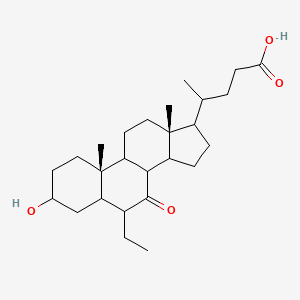
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)
